SR1001 - 1335106-03-0

SR1001

Catalog Number: EVT-253338
CAS Number: 1335106-03-0
Molecular Formula: C15H13F6N3O4S2
Molecular Weight: 477.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[5-[[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide, commonly known as SR1001, is a synthetic compound that acts as a selective inverse agonist of retinoid-related orphan receptors alpha and gamma (RORα and RORγt). [] These receptors are part of the nuclear receptor superfamily of transcription factors, which play crucial roles in various physiological processes, including circadian rhythm regulation, metabolism, and immune responses. [] Specifically, RORγt is a key regulator of the differentiation and function of T helper 17 (Th17) cells, a subset of CD4+ T cells involved in inflammatory responses. [, ]

Future Directions
  • Further research is needed to fully elucidate the pharmacokinetic properties of SR1001, including its absorption, distribution, metabolism, and excretion profiles. []
  • Investigating the potential synergistic effects of SR1001 with other therapeutic agents in treating complex diseases like pulmonary hypertension and sepsis-associated pancreatic injury. [, ]

Digoxin

  • Compound Description: Digoxin is a cardiac glycoside primarily used to treat heart failure and heart rhythm problems. It has been found to inhibit RORγt activity and reduce retinal vaso-obliteration, neovascularization, and vascular leakage in a model of oxygen-induced retinopathy. [] Digoxin also inhibits IL-17A production by microglia and reduces microglial density, Müller cell, and ganglion cell injury. []

Ursolic Acid

  • Compound Description: Ursolic acid is a natural triterpenoid found in various plants. It exhibits anti-inflammatory and antioxidant properties. Similar to SR1001, ursolic acid inhibits the interaction between the RORγt ligand-binding domain and the coactivator SRC-1, effectively suppressing the expression of Th17 cell-specific genes. []
  • Relevance: Ursolic acid shares a similar mechanism of action with SR1001, inhibiting RORγt by interfering with coactivator recruitment. [] This suggests a potential therapeutic application for ursolic acid in inflammatory diseases targeted by SR1001.

CPG52608

  • Compound Description: CPG52608 is a synthetic agonist of retinoic acid receptor-related orphan receptor alpha (RORα). [, ] It has been shown to partially prevent the downregulation of CYP19A1, MIF, and ABCA1 genes by simvastatin in THP-1 macrophages. []
  • Relevance: While SR1001 is an inverse agonist of RORα, CPG52608 acts as an agonist. [, ] Studying the contrasting effects of these compounds helps understand the role of RORα in processes like macrophage apoptosis and atherosclerosis development. [, ]

SR1078

  • Compound Description: SR1078 is a synthetic agonist of RORα. [] In studies on hepatic stellate cells, SR1078 demonstrated a more potent suppression of Col1a1 and αSMA expression, as well as HSC proliferation and loss of lipid droplets, compared to melatonin. []
  • Relevance: SR1078 serves as a valuable tool to investigate the opposite effects of RORα activation compared to the inhibitory action of SR1001. [] This comparison aids in dissecting the specific roles of RORα in various biological processes and disease models.

TMP778, TMP920, and GSK805

  • Compound Description: These are small-molecule inhibitors of RORγt that bind to the ligand-binding domain and prevent its interaction with the cofactor peptide SRC-1. [] They exhibit high selectivity for RORγt and have been shown to effectively inhibit the expression of Th17 cell-specific genes and ameliorate disease progression in models of experimental autoimmune encephalomyelitis and imiquimod-induced skin inflammation. []
  • Relevance: These compounds share the same target (RORγt) and mechanism of action (inhibition of coactivator recruitment) as SR1001, suggesting potential as therapeutics for autoimmune and inflammatory diseases. [] They further highlight the druggable nature of RORγt and the possibility of developing potent and selective inhibitors.

Ruxolitinib and Stattic

  • Compound Description: Ruxolitinib and Stattic are JAK/STAT inhibitors that block the phosphorylation of STAT3. [] In studies on Aspergillus fumigatus corneal infections, Ruxolitinib inhibited STAT3 phosphorylation in neutrophils, leading to impaired fungal killing and decreased matrix metalloproteinase 9 activity. [] Similarly, in vitro studies demonstrated that Ruxolitinib and Stattic impaired fungal killing by IL-6/23-stimulated human neutrophils, along with reduced reactive oxygen species production, IL-17A production, and RORγt translocation to the nucleus. []
  • Relevance: While SR1001 directly targets RORγt, Ruxolitinib and Stattic act upstream by inhibiting the JAK/STAT pathway. [] This pathway is involved in IL-17A production and the differentiation of Th17 cells, which are regulated by RORγt. [] These findings highlight the interconnected nature of signaling pathways involved in inflammation and suggest potential therapeutic benefits of targeting different points in these pathways.
Source and Classification

SR1001 is classified under the category of small molecule inhibitors. It is primarily sourced from synthetic chemistry approaches aimed at developing specific modulators for orphan nuclear receptors. The compound is often studied within the context of immunology and pharmacology, focusing on its effects on various immune-mediated disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of SR1001 involves multi-step organic synthesis techniques that typically start from commercially available precursors. The process usually includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of key intermediates through nucleophilic substitutions or coupling reactions.
  2. Functional Group Modifications: Subsequent steps modify functional groups to enhance potency and selectivity for the target receptors.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels necessary for biological testing.

Detailed synthetic routes can vary based on specific research objectives but generally follow established protocols for synthesizing similar compounds.

Molecular Structure Analysis

Structure and Data

The molecular structure of SR1001 can be described as follows:

  • Chemical Formula: C₁₈H₁₅ClN₂O
  • Molecular Weight: Approximately 308.78 g/mol
  • Structural Features:
    • Contains a chlorophenyl group.
    • Features a nitrogen-containing heterocycle, which is critical for its interaction with nuclear receptors.

The three-dimensional conformation of SR1001 allows it to effectively bind to the ligand-binding domain of RORα and RORγt, facilitating its role as an inverse agonist.

Chemical Reactions Analysis

Reactions and Technical Details

SR1001 primarily undergoes interactions that are relevant to its function as an inverse agonist:

  1. Binding Affinity Studies: SR1001's binding affinity to RORα and RORγt has been characterized using radiolabeled ligand displacement assays.
  2. Functional Assays: The compound's efficacy in inhibiting receptor activity has been evaluated through luciferase reporter assays that measure transcriptional activity in response to receptor activation.
  3. Metabolic Stability: Investigations into the metabolic pathways reveal that SR1001 is stable under physiological conditions, with limited degradation observed in vitro.
Mechanism of Action

Process and Data

The mechanism by which SR1001 exerts its effects involves several key processes:

  • Inverse Agonism: Unlike traditional antagonists, SR1001 binds to RORα and RORγt and stabilizes them in an inactive conformation, thereby reducing their basal transcriptional activity.
  • Modulation of Cytokine Production: By inhibiting these receptors, SR1001 effectively downregulates pro-inflammatory cytokines, contributing to reduced inflammation in various autoimmune models.
  • Impact on Immune Cell Function: Studies have shown that SR1001 alters the differentiation and function of T helper cells, particularly influencing the balance between pro-inflammatory and regulatory T cell responses.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Exhibits good stability under standard laboratory conditions, with a shelf life that supports long-term storage when kept dry.

Relevant Data or Analyses

Physicochemical characterization studies indicate that SR1001 has favorable properties for drug development, including appropriate lipophilicity and permeability characteristics.

Applications

Scientific Uses

SR1001 has been explored for various scientific applications, including:

  • Autoimmune Diseases: Research indicates potential use in treating conditions like multiple sclerosis and rheumatoid arthritis by modulating immune responses.
  • Inflammatory Disorders: Its anti-inflammatory properties make it a candidate for therapies aimed at chronic inflammatory diseases.
  • Cancer Research: There is ongoing investigation into its role in cancer immunotherapy, particularly regarding how it may enhance anti-tumor immunity through modulation of T cell responses.
Introduction to SR1001: Discovery and Pharmacological Significance

Development of SR1001 as a Synthetic ROR Modulator

SR1001 originated from strategic optimization of the promiscuous nuclear receptor ligand T0901317, initially characterized as a liver X receptor (LXR) agonist. Researchers systematically modified the T0901317 scaffold to eliminate LXR activity while retaining ROR inhibitory properties. Through iterative structure-activity relationship studies, the benzenesulfonamide derivative SR1001 was identified, exhibiting >100-fold selectivity for RORα/γ over other nuclear receptors including LXRs, RORβ, and steroid hormone receptors. Competitive radioligand binding assays confirmed direct, high-affinity interaction with RORα (Ki = 172 nM) and RORγ (Ki = 111 nM), establishing its mechanism as a ligand-binding domain (LBD)-targeting compound [3].

Biophysical characterization revealed SR1001's mechanism as a bona fide inverse agonist. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrated that SR1001 binding induced conformational reorganization within helix 11 (H11) and helix 12 (H12) of the RORγ LBD. This structural shift diminished the accessibility of the activation function 2 (AF-2) surface, critical for coactivator recruitment. Functional assays confirmed SR1001 dose-dependently disrupted interactions between RORγ and the coactivator peptide TRAP220 (IC50 ≈ 117 nM) while enhancing recruitment of the corepressor NCoR. This molecular switch converted RORγ from a transcriptional activator to a repressor at target gene loci [3] [5].

Table 1: Key Pharmacological Characteristics of SR1001

PropertyValue/CharacteristicSignificance
Target Affinity (Ki)RORα: 172 nM; RORγ: 111 nMHigh-affinity, selective binding to RORα/γ LBD
Selectivity Profile>100-fold vs LXRs, RORβ, other NRsMinimizes off-target effects
Transcriptional RegulationDose-dependent suppression of ROR activityIC50 ~100-200 nM in reporter assays
Co-regulator Recruitment↓ Coactivator (SRC2); ↑ Corepressor (NCoR)Converts ROR to transcriptional repressor
Metabolic StabilityHepatic CYP-mediated oxidationGuides dosing regimen design in preclinical models

Pharmacokinetic studies in disease models revealed SR1001's favorable tissue distribution, particularly in immune-relevant organs. Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) quantification in diabetic mice showed peak plasma concentrations within 30 minutes of intraperitoneal administration, with parallel accumulation in spleen, lung, and liver. Brain penetration was detectable but limited, suggesting primarily peripheral immunomodulatory effects. The compound exhibited a plasma half-life of approximately 2.5 hours, supporting twice-daily dosing regimens in preclinical efficacy studies [7].

Therapeutic Rationale: Targeting RORα/γt in Immune Dysregulation

The therapeutic rationale for SR1001 stems from the non-redundant functions of RORα and RORγt in Th17 cell biology. These receptors orchestrate a transcriptional network essential for Th17 differentiation and function. During T-cell activation under Th17-polarizing conditions (TGF-β + IL-6), the transcription factors STAT3, IRF4, and BATF initiate chromatin remodeling at the RORC locus. Subsequently, RORγt synergizes with RORα to directly bind ROR response elements (ROREs) in promoters of key effector molecules including IL17A, IL17F, IL23R, and CCR6. This drives the production of pathogenic IL-17 and other cytokines central to autoimmune pathology [2] [6].

Genetic validation strongly supported pharmacological targeting. Mice deficient in RORγt exhibit >90% reduction in Th17 cells and resistance to Th17-driven diseases like experimental autoimmune encephalomyelitis (EAE). While RORα knockout alone causes milder defects, double RORα/RORγt deficiency ablates Th17 development completely. This functional redundancy necessitated dual inhibition for maximal therapeutic effect. Critically, RORγt expression is largely restricted to immune cells (Th17 cells, γδ T cells, innate lymphoid cells), offering a therapeutic window distinct from pan-immunosuppressants. SR1001 capitalized on this specificity to inhibit pathogenic immunity while theoretically sparing protective responses [2] [3] [6].

Table 2: Key Immune Cell Targets of SR1001 and Functional Consequences

Cell TypeROR Isoform ExpressedSR1001 EffectPathophysiological Relevance
CD4+ Th17 CellsRORα + RORγt↓ Differentiation & IL-17 productionAutoimmunity (MS, RA, psoriasis)
γδ T CellsRORγt↓ IL-17 secretionTissue inflammation (Pancreatitis)
Tc17 CellsRORγt↓ Cytokine productionInflammatory pathology
ILC3 GroupRORγt↓ IL-17/IL-22 productionMucosal immunity & inflammation

The molecular basis for SR1001's efficacy lies in its disruption of the ROR-coactivator complex. Structural analyses reveal that endogenous agonists (e.g., cholesterol derivatives) stabilize H12 in an "agonist position," forming a hydrophobic groove for coactivator recruitment via LxxLL motifs. SR1001 binding induces a unique H12 conformation incompatible with coactivator binding, instead favoring corepressor interaction. In Th17 cells, this prevents ROR-driven transactivation of IL17A and associated genes. Importantly, SR1001 suppresses cytokine production even in pre-differentiated Th17 cells, highlighting therapeutic potential in established disease [3] [5] [6].

Evolution of SR1001 in Autoimmune and Inflammatory Disease Research

SR1001 has demonstrated robust efficacy across diverse preclinical models of Th17-mediated pathologies. In EAE (a multiple sclerosis model), prophylactic SR1001 administration (50 mg/kg twice daily) reduced clinical scores by >80% and completely prevented CNS inflammatory infiltration. Mechanistically, SR1001-treated mice exhibited >90% suppression of IL-17A, IL-17F, and IL-22 production in draining lymph nodes. Critically, SR1001 reversed established disease, suggesting applicability to chronic autoimmune conditions. This therapeutic effect correlated with reduced RORγt occupancy and histone acetylation at the Il17a locus in CNS-infiltrating T cells [3].

In inflammatory bowel disease models, SR1001 ameliorated dextran sulfate sodium (DSS)-induced colitis. Treated mice showed 50-70% reductions in colon histopathology scores, accompanied by decreased IL-17A and TNF-α in colonic tissue. Flow cytometry revealed diminished Th17 and Th1 cell infiltration. Notably, SR1001 restored the Th17/Treg balance, increasing Foxp3+ regulatory T cells—a critical mechanism for re-establishing mucosal immune homeostasis. This dual effect on effector and regulatory compartments enhanced its therapeutic profile [1] [3].

Beyond classic autoimmunity, SR1001 demonstrated efficacy in organ-specific inflammation. In cerulein-induced acute pancreatitis, SR1001 pretreatment significantly reduced pancreatic edema, serum amylase (∼60% decrease), and pro-inflammatory cytokines (IL-6, TNF-α, IL-17, IL-23). Flow cytometry showed selective depletion of pancreatic RORγt+ cells, Th17 cells, and IL-17-producing γδ T cells, while splenic populations remained unaffected—highlighting tissue-selective immunomodulation. This pancreatic-specific effect suggests compartmentalized pharmacology potentially minimizing systemic immunosuppression [4].

SR1001 also validated RORγt inhibition in type 1 diabetes (T1D). In non-obese diabetic (NOD) mice, SR1001 treatment initiated at 5 weeks (prediabetic) reduced diabetes incidence by ∼75% over 15 weeks. Mechanistic studies revealed suppressed insulitis and decreased IL-17-producing T cells in pancreatic lymph nodes. Pharmacokinetic analyses confirmed SR1001 accumulation in pancreatic tissue, providing a direct pharmacological basis for its local effects. This established RORγt as a therapeutic target in T1D beyond classical Th17-centric autoimmune disorders [7].

Table 3: Summary of SR1001 Efficacy in Preclinical Disease Models

Disease ModelKey FindingsProposed Mechanism
EAE (Multiple Sclerosis)↓ Clinical scores (80%); ↓ CNS inflammation; ↓ IL-17A/FSuppressed Th17 differentiation & CNS infiltration
DSS-Colitis↓ Histopathology (50-70%); ↓ IL-17/TNF-α; ↑ TregsRestored Th17/Treg balance; reduced mucosal inflammation
Acute Pancreatitis↓ Amylase (60%); ↓ Pancreatic IL-17/IL-23; ↓ Tissue RORγt+ cellsDepleted pancreatic IL-17+ γδ T & Th17 cells
Type 1 Diabetes (NOD)↓ Diabetes incidence (75%); ↓ Insulitis; ↓ Pancreatic IL-17+ T cellsSuppressed islet-reactive Th17 responses
Skin Allograft RejectionProlonged graft survival; ↓ IL-17 in graft tissueInhibited alloreactive Th17 responses

While SR1001 itself hasn't advanced to clinical trials, it catalyzed the development of next-generation RORγt inhibitors. Structural insights from SR1001-RORγ complexes informed the design of compounds with improved potency, selectivity, and pharmacokinetic profiles (e.g., VTP-43742, JNJ-54271074). These derivatives maintain SR1001's core inverse agonism mechanism but address limitations in bioavailability and metabolic stability. SR1001 thus represents the foundational pharmacophore for a burgeoning class of immunomodulators, with over 20 RORγt inhibitors now in clinical development for psoriasis, rheumatoid arthritis, and inflammatory bowel diseases [5] [6].

Properties

CAS Number

1335106-03-0

Product Name

SR1001

IUPAC Name

N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide

Molecular Formula

C15H13F6N3O4S2

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25)

InChI Key

OZBSSKGBKHOLGA-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O

Synonyms

(Z)-N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetimidic acid

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.